(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile
CAS No.: 52565-67-0
Cat. No.: VC7801275
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52565-67-0 |
|---|---|
| Molecular Formula | C17H15NO2 |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile |
| Standard InChI | InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10- |
| Standard InChI Key | PQQFKZSOPMQHDN-GDNBJRDFSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC |
| SMILES | COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Features
(2E)-3-(3,4-Dimethoxyphenyl)-2-phenylacrylonitrile (CAS No. 21132-40-1) has the molecular formula C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol. Its IUPAC name, (E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile, reflects the trans configuration of the double bond between the cyano group and the phenyl substituent. The compound’s structure integrates two methoxy groups at the 3- and 4-positions of one phenyl ring and a second phenyl group at the α-position relative to the nitrile functionality.
Key Structural Data:
| Property | Value/Description | Source |
|---|---|---|
| SMILES Notation | COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC | |
| InChI Key | PQQFKZSOPMQHDN-GDNBJRDFSA-N | |
| PubChem CID | 853637 |
The E-configuration ensures steric and electronic stability, with the bulky phenyl and dimethoxyphenyl groups positioned trans to each other to minimize steric hindrance.
Synthesis Pathways
Critical Reaction Parameters:
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Molar Ratios: A 1:0.01–0.1 ratio of substrate to phase-transfer catalyst optimizes dehydration efficiency .
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Solvent Systems: Ether, alkyl chlorides, or toluene enhance extraction yields during aldoxime formation .
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Yield: Reported yields for analogous compounds exceed 80% under optimized conditions .
Physicochemical Properties
Thermal Stability and Phase Behavior
Although experimental data for the exact melting and boiling points of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile are unavailable, comparable acrylonitriles with aromatic substituents exhibit melting points in the range of 150–200°C and boiling points exceeding 300°C . The presence of methoxy groups likely enhances solubility in polar aprotic solvents (e.g., DMSO or DMF) while reducing volatility.
Spectroscopic Characterization
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IR Spectroscopy: Expected absorption bands include:
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C≡N stretch: ~2200–2250 cm⁻¹.
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C=C stretch: ~1600–1650 cm⁻¹.
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OCH₃ asymmetric stretch: ~2850–2950 cm⁻¹.
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NMR: The ¹H NMR spectrum would display singlet peaks for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons split by coupling with the trans double bond.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Acrylonitrile derivatives are pivotal in synthesizing bioactive molecules. The dimethoxyphenyl moiety, common in alkaloids and kinase inhibitors, suggests potential utility in anticancer or anti-inflammatory drug development. For example, structurally similar compounds exhibit inhibitory activity against tyrosine kinases .
Materials Science
Conjugated nitriles serve as precursors for conductive polymers. The extended π-system in (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile could facilitate applications in organic semiconductors or light-emitting diodes (OLEDs).
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